2-Amino-4-methylbenzothiazole

Overview

Description

2-Amino-4-methylbenzothiazole is a heterocyclic compound with the molecular formula C8H8N2S. It is a derivative of benzothiazole and is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for being a major degradation product of the pesticide dufulin .

Mechanism of Action

Target of Action

2-Amino-4-methylbenzothiazole is a compound with a wide range of applications in human and veterinary medicine . . It’s known to be a major degradation product of the pesticide dufulin , suggesting it may interact with biological targets related to the action of this pesticide.

Mode of Action

It’s known that the compound can adsorb onto colloidal silver particles, which has been investigated using surface-enhanced raman scattering techniques . This suggests that the compound may interact with its targets through adsorption processes.

Biochemical Pathways

Benzothiazoles, a class of compounds to which this compound belongs, are known to have a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activity associated with benzothiazoles , it’s likely that the compound’s action results in a variety of molecular and cellular effects.

Action Environment

It’s known that the compound is sensitive to moisture , suggesting that humidity could influence its stability and potentially its action and efficacy.

Biochemical Analysis

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-methylbenzothiazole typically involves the cyclization of o-methylphenylthiourea. The process includes steps such as cyclization reaction, filtration, washing, and recovery . Another method involves using sulfur monochloride as a catalyst to prepare the compound from a specific raw material .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar cyclization process, ensuring the reaction conditions are optimized for large-scale production. The use of efficient catalysts and controlled reaction environments is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylbenzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.

Substitution: It can participate in substitution reactions, where different substituents replace the amino or methyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazoles .

Scientific Research Applications

2-Amino-4-methylbenzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

- 2-Aminobenzothiazole

- 2-Amino-6-methylbenzothiazole

- 2-Amino-4-chlorobenzothiazole

- 2-Amino-4-methoxybenzothiazole

Comparison: Compared to its analogs, 2-Amino-4-methylbenzothiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of a methyl group at the 4-position can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .

Biological Activity

2-Amino-4-methylbenzothiazole (AMBT) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of AMBT, focusing on its antimicrobial, antitumor, anti-inflammatory, and other pharmacological properties.

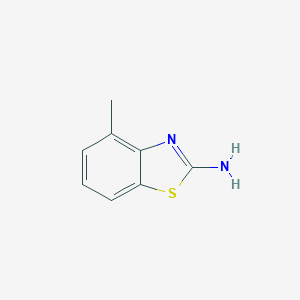

Chemical Structure and Properties

AMBT is characterized by its benzothiazole ring, which contributes to its biological activity. The molecular structure can be represented as follows:

The presence of both amino and methyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Antibacterial Properties

AMBT exhibits notable antibacterial activity against various pathogens. A study reported that AMBT has moderate antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Bacillus sphaericus . In another investigation, AMBT derivatives demonstrated significant bactericidal activity against Mycobacterium tuberculosis, with some compounds showing higher efficacy against strains with altered expression of essential proteins .

| Microorganism | MIC (µg/mL) |

|---|---|

| S. aureus | 100 |

| B. sphaericus | 5 |

| P. aeruginosa | 50 |

| M. tuberculosis | Varied |

Antifungal Activity

In addition to antibacterial effects, AMBT has shown antifungal properties. It was evaluated for its antidermatophytic activity, indicating potential use in treating fungal infections .

Antitumor Activity

Recent studies have highlighted the anticancer potential of AMBT and its derivatives. A series of compounds derived from AMBT were tested against various human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). One derivative exhibited an impressive IC50 value of 2.01 µM against the HT29 cell line, indicating potent antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | Varied |

| HeLa | Varied |

| HT29 | 2.01 |

| Karpas299 | Varied |

Anti-inflammatory Activity

AMBT has also been investigated for its anti-inflammatory properties. Compounds derived from AMBT have shown effectiveness in reducing inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms through which AMBT exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular targets, influencing pathways involved in microbial growth and cancer cell proliferation.

Case Studies and Research Findings

- Study on Antitubercular Activity : A high-throughput screening identified AMBT derivatives as potential inhibitors of M. tuberculosis, demonstrating the compound's ability to target critical bacterial processes .

- Anticancer Investigation : In vitro studies revealed that certain AMBT derivatives could inhibit the growth of cancer cells significantly more than standard treatments, indicating a promising avenue for cancer therapy .

- Antimicrobial Screening : Various derivatives were synthesized and tested against a range of microorganisms, revealing a spectrum of activity that underscores the versatility of AMBT in medicinal applications .

Properties

IUPAC Name |

4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIATXVEXOFBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024487 | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1477-42-5 | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45V5F1B9Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

279 to 282 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data available for 2-amino-4-methylbenzothiazole?

A1: this compound (C8H8N2S) exhibits a benzothiazole core structure with an amino group at the 2-position and a methyl group at the 4-position. [] Detailed spectroscopic characterization has been performed using FTIR, FT-Raman, FT-NMR, and UV-visible techniques. [] Crystallographic data reveals that the molecule forms intermolecular N—H⋯N and N—H⋯S hydrogen bonds, contributing to its solid-state packing. []

Q2: How does this compound interact with metal ions, and what are the structural implications?

A2: Studies have shown that this compound acts as a ligand, coordinating with metal ions like Ag(I) and Cu(II) through its nitrogen atoms. [] X-ray diffraction analysis of silver complexes reveals coordination through the endocyclic nitrogen, leading to distorted trigonal or polymeric structures depending on the specific ligand and reaction conditions. []

Q3: What are the applications of this compound in analytical chemistry?

A3: Derivatives of this compound, specifically Schiff bases, have been explored as chromogenic reagents for spectrophotometric determination of copper. [] These Schiff bases form 1:2 metal-ligand complexes with copper at specific pH conditions, enabling sensitive and selective detection of the metal ion. []

Q4: How is this compound used in the synthesis of other compounds?

A4: This compound serves as a crucial intermediate in the synthesis of 5-methyl-1,2,4-triazolo(3,4-b)benzothiazole, a known fungicide. [, ] The synthesis typically involves the initial formation of (2-methylphenyl)thiourea, followed by its conversion to this compound and subsequent cyclization reactions. [, ]

Q5: What are the adsorption properties of this compound?

A5: Research indicates that this compound effectively adsorbs onto various functionalized hyper-cross-linked resins. [] This adsorption process involves both physical and irreversible chemical interactions, with the specific adsorption enthalpy depending on the resin's functional group. [] Notably, phthalic anhydride-modified resin can be regenerated using a HCl/methanol solution after reaching adsorption equilibrium. []

Q6: How does this compound interact with silver surfaces, and what insights do surface-enhanced Raman scattering (SERS) studies provide?

A6: SERS investigations demonstrate that this compound adsorbs onto colloidal silver particles. [] The appearance of a Ag-N stretching frequency in the SERS spectra, along with the enhancement of in-plane vibrational modes, suggests that the molecule interacts with the silver surface through the lone pair electrons of both nitrogen atoms, adopting a near-vertical orientation. [] Theoretical calculations using DFT and RHF methods further support these experimental observations. []

Q7: Has this compound been studied for its potential environmental impact?

A7: While limited information is available on the specific environmental impact of this compound, research on the related pesticide Dufulin, which utilizes this compound as a key structural component, provides insights into its biotic and abiotic degradation pathways in soil environments. [] Further research is needed to fully assess the ecological effects and potential mitigation strategies for this compound.

Q8: What analytical methods are employed for the detection and quantification of this compound?

A8: High-performance liquid chromatography (HPLC) is a key analytical method used for quantifying this compound. [] This method offers good linearity, precision, and accuracy, with a reported limit of detection of 0.25 ng. [] Further research and validation are crucial to ensuring the reliability and robustness of analytical techniques used for monitoring this compound in various matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.